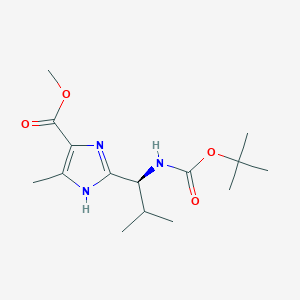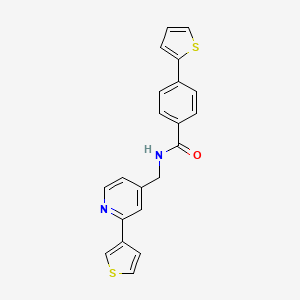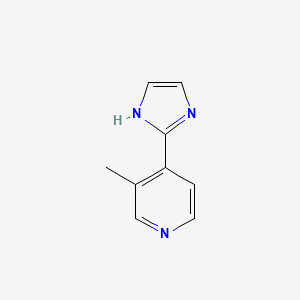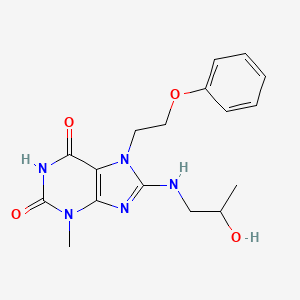
methyl 2-((1S)-1-((tert-butoxycarbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((1S)-1-((tert-butoxycarbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((1S)-1-((tert-butoxycarbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In industrial settings, the synthesis is often carried out in flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the imidazole ring.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the Boc group.
Major Products
Oxidation: Oxidation typically yields carboxylic acids or ketones.
Reduction: Reduction of the ester group results in the formation of alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-((1S)-1-((tert-butoxycarbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs, especially those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-((1S)-1-((tert-butoxycarbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional groups. The imidazole ring can participate in hydrogen bonding and π-π interactions, making it a versatile scaffold in drug design.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-((1S)-1-amino-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate: Lacks the Boc protecting group, making it more reactive.
Ethyl 2-((1S)-1-((tert-butoxycarbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-((1S)-1-((tert-butoxycarbonyl)amino)-2-ethylpropyl)-5-methyl-1H-imidazole-4-carboxylate: Contains an ethyl group instead of a methyl group at the 2-position.
Uniqueness
The presence of the Boc group in methyl 2-((1S)-1-((tert-butoxycarbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate provides unique steric and electronic properties, making it particularly useful in selective synthetic transformations and as a building block in drug design.
Propiedades
IUPAC Name |
methyl 5-methyl-2-[(1S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-1H-imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-8(2)10(18-14(20)22-15(4,5)6)12-16-9(3)11(17-12)13(19)21-7/h8,10H,1-7H3,(H,16,17)(H,18,20)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCHVVUDLJUQQQ-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C(C(C)C)NC(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N1)[C@H](C(C)C)NC(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(ethylsulfanyl)-6-(4-methylphenyl)-4-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione](/img/structure/B2922178.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2922179.png)

![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2922181.png)

![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![Tert-butyl 4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2922187.png)
![2-(butylsulfanyl)-3-(3,4-dimethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2922188.png)
![2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2922189.png)

![(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine](/img/structure/B2922193.png)


![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2922198.png)
